molecular formula C15H12O B082137 5-Methyl-3-phenylbenzofuran CAS No. 14385-52-5

5-Methyl-3-phenylbenzofuran

Cat. No.: B082137
CAS No.: 14385-52-5
M. Wt: 208.25 g/mol
InChI Key: UKKONLKKCGGMHF-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methyl group at the 5-position and a phenyl group at the 3-position distinguishes this compound from other benzofuran derivatives .

Scientific Research Applications

5-Methyl-3-phenylbenzofuran has diverse applications in scientific research:

Future Directions

Benzofuran and its derivatives, including 5-Methyl-3-phenylbenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications . There is an urgent need to develop new therapeutic agents to combat resistance to antibiotics, and benzofuran compounds have emerged as a promising scaffold for designing such agents . Future research will likely focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylbenzofuran can be achieved through various methods. One common approach involves the cyclization of 2-hydroxychalcones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, using polyphosphoric acid as a catalyst can yield the desired benzofuran derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylbenzofuran involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-phenylbenzofuran is unique due to the presence of both the methyl group at the 5-position and the phenyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .

Properties

IUPAC Name

5-methyl-3-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKONLKKCGGMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397098
Record name 5-METHYL-3-PHENYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14385-52-5
Record name 5-METHYL-3-PHENYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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